Ethyl 3-(1-Acetyl-4-(2-ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate

Description

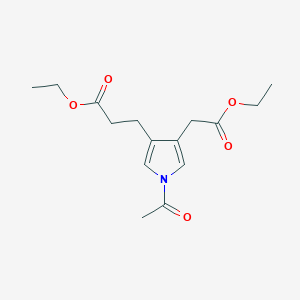

Ethyl 3-(1-Acetyl-4-(2-ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate is a pyrrole derivative characterized by a 1H-pyrrole core substituted with an acetyl group at position 1, a 2-ethoxy-2-oxoethyl group at position 4, and an ethyl propanoate moiety at position 3. This compound belongs to a class of pyrrole esters, which are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

ethyl 3-[1-acetyl-4-(2-ethoxy-2-oxoethyl)pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C15H21NO5/c1-4-20-14(18)7-6-12-9-16(11(3)17)10-13(12)8-15(19)21-5-2/h9-10H,4-8H2,1-3H3 |

InChI Key |

TVORURQDUFJCGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CN(C=C1CC(=O)OCC)C(=O)C |

Origin of Product |

United States |

Biological Activity

Ethyl 3-(1-Acetyl-4-(2-ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate, with the CAS number 63045-84-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects based on available research findings.

Molecular Characteristics

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- Structure : The compound features a pyrrole ring, which is known for its biological significance, especially in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl propanoate with appropriate pyrrole derivatives under basic conditions. The yield of this compound can vary depending on the reaction conditions, with reported yields around 60% under specific conditions using potassium hydroxide as a catalyst .

Pharmacological Properties

Research indicates that compounds containing pyrrole structures often exhibit a variety of biological activities, including:

- Antimicrobial Activity : this compound has been tested for its antimicrobial properties against various strains of bacteria and fungi. In vitro studies suggest that it may inhibit the growth of certain pathogens, although specific data on its efficacy compared to standard antibiotics is limited.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Many pyrrole derivatives are known to modulate GPCR activity, which plays a crucial role in cell signaling. This compound may influence pathways related to pain perception and inflammation through GPCR modulation .

- Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related pyrrole derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Although specific data for this compound is not fully elucidated, the structural similarities suggest potential efficacy in similar contexts .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of pyrrole compounds, noting their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties worth exploring further .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound undergoes base- or acid-catalyzed hydrolysis due to its ethyl ester groups. A documented method uses potassium hydroxide (KOH) to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Saponification | KOH, 4 hours | 3-(1-Acetyl-4-(carboxyethyl)pyrrol-3-yl)propanoic acid | 60% |

Transesterification with methanol under acidic conditions replaces ethoxy groups with methoxy counterparts, retaining the pyrrole core.

Nucleophilic Acyl Substitution at Acetyl Group

The acetyl substituent on the pyrrole nitrogen participates in nucleophilic substitutions. For example, reaction with hydrazine forms hydrazide derivatives:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine | Ethanol, reflux | 3-(1-Hydrazinyl-4-(2-ethoxy-2-oxoethyl)pyrrol-3-yl)propanoate | Anticancer agent precursor |

Mechanistically, the carbonyl carbon undergoes nucleophilic attack, followed by proton transfer and leaving group expulsion .

Pyrrole Ring Functionalization

The pyrrole ring engages in electrophilic aromatic substitution (EAS) at the C-2 and C-5 positions, directed by electron-donating substituents:

Nitration and Sulfonation

| Reaction | Reagents | Position | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-pyrrole derivative | |

| Sulfonation | SO₃/H₂SO₄, 50°C | C-2 | 2-Sulfo-pyrrole intermediate |

Steric hindrance from the acetyl group limits reactivity at C-3 and C-4 .

Cycloaddition and Condensation Reactions

The compound serves as a diene in Diels-Alder reactions and participates in condensations to form polycyclic systems:

Diels-Alder Reaction

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic lactone adduct | 45% |

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the ethoxy-oxoethyl side chain:

| Reaction Type | Catalysts | Product | Application | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl-pyrrole hybrid | Material science |

Optimized conditions use styrene derivatives and triethylamine to enhance selectivity .

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the pyrrole ring’s α-positions to form diketones.

-

Reduction : NaBH₄ reduces ester groups to alcohols without affecting the acetyl moiety .

Thermal Decomposition

At temperatures >200°C, the compound undergoes decarboxylation and acetyl migration, producing volatile byproducts (e.g., CO₂, ethyl acetate) .

Comparison with Similar Compounds

Key Observations:

- Core Structure: The target compound features a monocyclic pyrrole, whereas the indole analog (CAS 74120-22-2) has a bicyclic indole core, which confers greater aromaticity and distinct electronic properties .

- Substituents : The acetyl and dual ester groups in the target compound enhance its steric bulk and lipophilicity compared to simpler analogs like ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This may influence solubility and reactivity .

Physicochemical Properties

- Lipophilicity : The target compound’s dual ester groups likely increase its logP value compared to analogs with carboxylic acids (e.g., CAS 32996-16-0), enhancing membrane permeability .

- Stability : Pyrrole esters are typically stable under dry, cool conditions but may hydrolyze in acidic/basic environments. The acetyl group in the target compound could reduce hydrolysis rates compared to unsubstituted esters .

Preparation Methods

Pyrrole Core Construction

One established approach to pyrrole synthesis relevant to this compound is based on the Zav’yalov pyrrole synthesis and related acylative cyclization methods. These involve the cyclization of enamino acid derivatives or aminomethylene malonates to yield functionalized pyrroles.

- For example, cyclization of diethyl 2-(1-carboxyalkylaminomethylene)malonates under acylative conditions (e.g., with acetic anhydride and triethylamine) can afford 4-acetoxypyrrole-3-carboxylates, which are precursors to the target compound.

- The pyrrole nitrogen is subsequently acetylated using acetyl chloride in the presence of a base such as triethylamine at low temperature (0 °C), yielding the 1-acetyl substituted pyrrole.

Installation of the Ethoxy-2-oxoethyl Side Chain

The ethoxy-2-oxoethyl substituent at the 4-position of the pyrrole ring can be introduced via nucleophilic substitution or esterification reactions involving ethyl glyoxylate derivatives or ethyl 2-oxoacetate.

- A typical procedure involves reacting ethyl 2-oxoacetate with hydroxylamine derivatives or related nucleophiles under controlled conditions to form the ethoxy-2-oxoethyl fragment.

- This intermediate is then coupled to the pyrrole core through substitution or condensation reactions, often catalyzed by bases or under mild acidic conditions to preserve the ester functionality.

Formation of the Propanoate Ester Side Chain

The propanoate ester linked to the 3-position of the pyrrole ring is generally introduced via:

- Alkylation or esterification of the pyrrole intermediate with ethyl 3-bromopropanoate or ethyl 3-chloropropanoate.

- Alternatively, hydrolysis of methyl esters followed by re-esterification with ethanol under acidic or basic catalysis may be employed to achieve the ethyl ester form.

Typical Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrole ring cyclization | Ac2O, NEt3, mild heating | Acylative cyclization of enamino malonates |

| N-Acetylation | Acetyl chloride, triethylamine, 0 °C | Short reaction times to avoid side reactions |

| Side chain installation | Ethyl 2-oxoacetate, hydroxylamine derivatives | Controlled pH and temperature to maintain ester groups |

| Esterification/alkylation | Ethyl 3-bromopropanoate, base (e.g., K2CO3) | Purification by silica gel chromatography |

| Purification | Column chromatography (silica gel, 30% EtOAc/hexanes) | Removal of side products and unreacted starting materials |

Purification is commonly performed by column chromatography using silica gel with ethyl acetate/hexane mixtures, as demonstrated in related pyrrole derivative syntheses.

Research Findings and Yield Data

- Yields for the acetylation step are reported to be high, typically around 85–90% under optimized conditions.

- Cyclization reactions to form the pyrrole core show moderate to good yields (50–75%), depending on the substrate and conditions.

- Side-chain modifications involving esterification and substitution generally proceed with yields ranging from 60% to 80%, with careful control of reaction parameters to avoid hydrolysis or decomposition.

Summary Table of Preparation Methods

| Synthetic Step | Method/Reaction Type | Typical Reagents/Conditions | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| Pyrrole ring formation | Acylative cyclization (Zav’yalov-type) | Ac2O, NEt3, enamino malonate substrates | 50–75 | Control temperature, avoid overreaction |

| N-Acetylation | Acylation | Acetyl chloride, NEt3, 0 °C | 85–90 | Short reaction time, low temperature |

| Ethoxy-2-oxoethyl installation | Nucleophilic substitution/esterification | Ethyl 2-oxoacetate, hydroxylamine derivatives | 60–80 | Maintain ester integrity |

| Propanoate ester formation | Alkylation/esterification | Ethyl 3-bromopropanoate, base | 60–80 | Purification critical |

| Purification | Column chromatography | Silica gel, EtOAc/hexanes | N/A | Remove impurities, optimize solvent system |

Q & A

Q. What steps ensure reproducibility in multi-step syntheses?

- Protocols :

- Standardized Intermediates : Characterize each intermediate (e.g., via melting point, NMR) before proceeding .

- Batch Consistency : Use calibrated equipment (e.g., syringe pumps for reagent addition) to minimize variability .

- Documentation : Publish detailed synthetic procedures (e.g., in Supporting Information) with raw spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.